molecular formula C14H18F3N B13027520 Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B13027520
M. Wt: 257.29 g/mol
InChI Key: STBXRUBEQIEIKX-UHFFFAOYSA-N
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Description

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C14H18F3N It is characterized by a cyclohexyl group attached to a phenyl ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine typically involves the reaction of cyclohexylmagnesium bromide with 3-(trifluoromethyl)benzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like copper(I) iodide (CuI).

Major Products:

    Oxidation: Formation of cyclohexyl[3-(trifluoromethyl)phenyl]ketone.

    Reduction: Formation of cyclohexyl[3-(trifluoromethyl)phenyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

  • Cyclohexyl[4-(trifluoromethyl)phenyl]methanamine
  • Cyclohexyl[2-(trifluoromethyl)phenyl]methanamine
  • Cyclohexyl[3-(difluoromethyl)phenyl]methanamine

Comparison: Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group at the 3-position provides distinct steric and electronic effects compared to its 2- and 4-position analogs, leading to different interaction profiles with molecular targets.

Biological Activity

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article explores its synthesis, biological evaluations, and structure-activity relationships based on diverse scientific literature.

This compound can be synthesized through various chemical methods, typically involving the substitution of trifluoromethyl groups onto phenyl rings. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
21dS. pneumoniae0.5 µg/ml
21gS. aureusLow to mid-single digit µg/ml
21eE. faecalisModerate (32–256 µg/ml)

These findings suggest that modifications in the structure, particularly the introduction of trifluoromethyl groups, can enhance antibacterial efficacy by altering the binding affinity to bacterial targets .

Neuropharmacological Activity

This compound has also been investigated for its effects on neurotransmitter systems. Research indicates that compounds in this class may inhibit serotonin, norepinephrine, and dopamine transporters, which are crucial for various neuropsychiatric conditions such as depression and anxiety disorders . The presence of the trifluoromethyl group appears to increase binding affinity at critical receptor sites.

Structure-Activity Relationships

The structure-activity relationship (SAR) studies reveal that the trifluoromethyl substitution is essential for enhancing both antimicrobial and neuropharmacological activities. For example, modifications that prevent rotation around the nitrogen bond or alter steric factors can significantly impact binding affinities at target sites .

Binding Affinity Data

CompoundBinding SiteAffinity (Ki)
20PCP site10 nM
21NMDA receptor53 nM

These data indicate that small changes in molecular structure can lead to substantial differences in biological activity, emphasizing the importance of careful design in drug development.

Case Studies

  • Antibacterial Efficacy : A study evaluated various derivatives against Staphylococcus aureus and Streptococcus pneumoniae, showing that certain compounds not only inhibited growth but also prevented biofilm formation—a significant factor in antibiotic resistance .
  • Neuropharmacology : Another investigation into the neuropharmacological effects highlighted the potential for this compound derivatives to serve as therapeutic agents for conditions linked to NMDA receptor dysfunction, such as Alzheimer’s disease and epilepsy .

Properties

Molecular Formula

C14H18F3N

Molecular Weight

257.29 g/mol

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C14H18F3N/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,18H2

InChI Key

STBXRUBEQIEIKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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